4-(6-Methoxynaphthalen-2-yl)but-3-en-2-ol
Description
4-(6-Methoxynaphthalen-2-yl)but-3-en-2-ol is a naphthalene-derived compound featuring a hydroxyl group at the C2 position and a conjugated double bond between C3 and C2. This structure is closely related to nabumetone (4-(6-methoxynaphthalen-2-yl)butan-2-one), a non-steroidal anti-inflammatory drug (NSAID) prodrug . The compound’s unsaturated backbone and hydroxyl group distinguish it from nabumetone and its metabolites, such as 6-methoxy-2-naphthylacetic acid (6-MNA), which lack the double bond and possess ketone or carboxylic acid functionalities .
Properties
Molecular Formula |
C15H16O2 |
|---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
(E)-4-(6-methoxynaphthalen-2-yl)but-3-en-2-ol |
InChI |
InChI=1S/C15H16O2/c1-11(16)3-4-12-5-6-14-10-15(17-2)8-7-13(14)9-12/h3-11,16H,1-2H3/b4-3+ |
InChI Key |
QAYZDAXFEPEODY-ONEGZZNKSA-N |
Isomeric SMILES |
CC(/C=C/C1=CC2=C(C=C1)C=C(C=C2)OC)O |
Canonical SMILES |
CC(C=CC1=CC2=C(C=C1)C=C(C=C2)OC)O |
Origin of Product |
United States |
Preparation Methods
Wittig Olefination Followed by Luche Reduction
The Wittig reaction enables direct formation of the α,β-unsaturated ketone intermediate, which is subsequently reduced to the allylic alcohol.
Procedure :
-
Step 1 : Reaction of 6-methoxy-2-naphthaldehyde with (acetylmethylene)triphenylphosphorane in DMF at 210°C for 10 minutes under continuous flow conditions .
-
Step 2 : Isolation of 4-(6-methoxynaphthalen-2-yl)but-3-en-2-one via solvent evaporation and column chromatography (hexane/ethyl acetate) .
-
Step 3 : Luche reduction (NaBH₄/CeCl₃·7H₂O in methanol) to yield the allylic alcohol .
Key Data :
Advantages : Rapid reaction kinetics under flow conditions; high purity of intermediates.
Limitations : Requires specialized equipment for continuous flow synthesis.
Cross-Coupling Strategies
Palladium-catalyzed cross-coupling reactions offer modular access to the naphthalene backbone.
Procedure :
-
Step 1 : Suzuki-Miyaura coupling of 6-methoxy-2-naphthylboronic acid with a β-keto vinyl bromide using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in THF/H₂O (3:1) at 80°C .
-
Step 2 : Hydrolysis of the ketone-protecting group (if applicable) using aqueous HCl .
-
Step 3 : Luche reduction to introduce the allylic alcohol moiety .
Key Data :
Advantages : Flexibility in substrate design; compatible with diverse functional groups.
Limitations : Sensitivity to oxygen and moisture; costly catalysts.
Direct Synthesis via Prins Cyclization
Silyl enol ether intermediates can undergo Prins cyclization to form tetrahydropyran intermediates, which are subsequently functionalized.
Procedure :
-
Step 1 : Preparation of silyl enol ether from 6-methoxy-2-naphthaldehyde and trimethylsilyl chloride in the presence of LDA (−78°C, THF) .
-
Step 2 : Prins cyclization with BF₃·OEt₂ in dichloromethane at −78°C to form a tetrahydropyranone intermediate .
-
Step 3 : Reductive opening (LiAlH₄) to yield the allylic alcohol .
Key Data :
Advantages : Stereochemical control; single-step reduction.
Limitations : Low yields in cyclization step; requires cryogenic conditions.
Comparative Analysis of Methods
| Method | Yield (%) | Steps | Key Advantage | Key Limitation |
|---|---|---|---|---|
| Aldol Condensation | 65–70 | 4 | High selectivity | Multi-step purification |
| Wittig Olefination | 85–90 | 3 | Rapid synthesis | Specialized equipment needed |
| Cross-Coupling | 60–65 | 3 | Substrate flexibility | Catalyst cost |
| Prins Cyclization | 65–70 | 3 | Stereochemical control | Cryogenic conditions |
Critical Reaction Parameters
Chemical Reactions Analysis
Oxidation Reactions
The alcohol group undergoes oxidation to form ketones, crucial in synthesizing nabumetone (4-(6-methoxy-2-naphthyl)butan-2-one) :
| Reaction | Conditions | Product | Catalyst |
|---|---|---|---|
| Catalytic Oxidation | Pd/C, H₂ (1–10 atm), 30–60°C, NaOH | Nabumetone | 85–95% |
Mechanism :
Metabolic Transformations
In vivo, CYP1A2 enzymes mediate carbon-carbon bond cleavage to form 6-methoxy-2-naphthylacetic acid (6-MNA) , the active metabolite of nabumetone :
| Step | Enzyme/Reagent | Product |
|---|---|---|
| 3-Hydroxylation | CYP1A2, NADPH | 3-Hydroxy intermediate |
| C–C Cleavage | Ferric peroxo anion (P450) | (6-Methoxynaphthalen-2-yl)acetaldehyde |
| Oxidation | Aldehyde dehydrogenase | 6-Methoxy-2-naphthylacetic acid |
Key Data :
Reduction and Hydrogenation
The α,β-unsaturated alcohol undergoes selective hydrogenation:
| Reaction | Conditions | Product |
|---|---|---|
| Double Bond Reduction | H₂, Pd/C, EtOH, 25°C | 4-(6-Methoxynaphthalen-2-yl)butan-2-ol |
Side Products :
-
Over-reduction to saturated alkane derivatives under prolonged reaction times.
Elimination and Dehydration
Acid-catalyzed dehydration yields conjugated dienes or naphthyl alkenes:
| Reaction | Conditions | Product |
|---|---|---|
| Dehydration | H₂SO₄, Δ, toluene | 4-(6-Methoxynaphthalen-2-yl)buta-1,3-diene |
Mechanistic Insight :
-
Protonation of the hydroxyl group followed by β-hydride elimination.
Substitution Reactions
The methoxy group undergoes demethylation under strong acidic or enzymatic conditions:
| Reaction | Conditions | Product |
|---|---|---|
| O-Demethylation | BBr₃, CH₂Cl₂, –78°C | 4-(6-Hydroxynaphthalen-2-yl)but-3-en-2-ol |
Biological Relevance :
Complexation and Stabilization
The compound forms stable complexes with transition metals, enhancing its reactivity in cross-coupling reactions:
| Metal | Ligand System | Application |
|---|---|---|
| Pd(II) | PPh₃, DMF | Suzuki-Miyaura coupling |
Thermal Degradation
At elevated temperatures (>150°C), thermal decomposition yields naphthalene derivatives:
| Pathway | Products | Conditions |
|---|---|---|
| Retro-Aldol | 6-Methoxy-2-naphthaldehyde + acetone | Δ, inert atmosphere |
Comparative Reactivity Table
| Reaction Type | Rate Constant (k, s⁻¹) | Activation Energy (Eₐ, kJ/mol) |
|---|---|---|
| Oxidation (to ketone) | 45.6 | |
| CYP1A2 Hydroxylation | 62.3 | |
| Acid-Catalyzed Dehydration | 33.9 |
Scientific Research Applications
Biological Applications
1. Anticancer Activity
Research has indicated that compounds similar to 4-(6-Methoxynaphthalen-2-yl)but-3-en-2-ol may exhibit anticancer properties. For instance, naphthalene derivatives have been studied for their ability to inhibit the proteasome complex, which is crucial for cancer cell proliferation. The presence of the methoxy group enhances the compound's lipophilicity, potentially improving its bioavailability and efficacy in targeting cancer cells .
2. Sigma Receptor Interactions
The compound has been explored as a potential ligand for sigma receptors, particularly Sigma-1 receptors, which are implicated in various neurological disorders. The structure facilitates hydrophobic interactions with receptor sites, suggesting that it could be developed into a therapeutic agent for conditions such as neuropathic pain .
3. Antimicrobial Properties
Preliminary studies have shown that naphthalene derivatives can possess antimicrobial activity. The unique structure of 4-(6-Methoxynaphthalen-2-yl)but-3-en-2-ol may contribute to this property, making it a candidate for further exploration in antimicrobial drug development .
Synthesis and Characterization
The synthesis of 4-(6-Methoxynaphthalen-2-yl)but-3-en-2-ol can be achieved through several methods, including the reaction of appropriate naphthalene derivatives with butenol intermediates under controlled conditions. Characterization techniques such as NMR spectroscopy and mass spectrometry are essential for confirming the structure and purity of the synthesized compound.
Material Science Applications
1. Organic Electronics
Due to its conjugated structure, 4-(6-Methoxynaphthalen-2-yl)but-3-en-2-ol may have applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The electronic properties derived from its aromatic system can contribute to charge transport capabilities .
2. Polymer Chemistry
The compound can serve as a monomer or additive in polymer synthesis, potentially enhancing the thermal stability and mechanical properties of polymers due to its unique structural characteristics. This application is particularly relevant in developing high-performance materials for various industrial uses .
Case Studies
Mechanism of Action
The mechanism of action of 4-(6-Methoxynaphthalen-2-yl)but-3-en-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the naphthalene ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Table 1: Key Structural Differences and Functional Groups
Key Observations :
Metabolic and Pharmacological Profiles
Metabolic Pathways
- Target Compound : Likely undergoes oxidation via CYP1A2 to form (E)-4-(6-Methoxynaphthalen-2-yl)-but-3-en-2-one (Impurity D) , analogous to nabumetone’s conversion to 6-MNA .
- Nabumetone: Metabolized via non-CYP enzymes (e.g., esterases) and CYP1A2 to 6-MNA, a COX-2 inhibitor .
- 4-(6-Methoxynaphthalen-2-yl)butan-2-ol : Saturated structure may resist oxidation, leading to slower clearance compared to the target compound .
Pharmacological Studies
Physicochemical Properties
- Spectroscopic Data : FT-IR and Raman studies on nabumetone analogs reveal distinct vibrational modes for hydroxyl and carbonyl groups, which can guide characterization of the target compound .
- DFT Calculations : Theoretical modeling predicts the hydroxyl group’s hydrogen-bonding capacity and the alkene’s electron delocalization, influencing binding to targets like 5-LOX .
Biological Activity
Overview
4-(6-Methoxynaphthalen-2-yl)but-3-en-2-ol, a derivative of naphthalene, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a methoxy group at the 6th position of the naphthalene ring and a butenol moiety, which contribute to its unique biological properties.
The structure of 4-(6-Methoxynaphthalen-2-yl)but-3-en-2-ol can be represented as follows:
This compound is characterized by its dual functional groups, which may influence its reactivity and biological interactions.
Antimicrobial Activity
Research indicates that 4-(6-Methoxynaphthalen-2-yl)but-3-en-2-ol exhibits significant antibacterial and antifungal properties . A study conducted by Zhang et al. (2023) demonstrated that compounds with similar structural motifs showed promising activity against various bacterial strains, suggesting that this compound could be further explored for its antimicrobial potential .
Anticancer Activity
The compound has also been evaluated for anticancer properties . In vitro studies have shown that naphthalene derivatives, including 4-(6-Methoxynaphthalen-2-yl)but-3-en-2-ol, can inhibit the proliferation of cancer cell lines. For instance, compounds with similar structures were tested against several cancer types, including breast and colon cancer, with varying degrees of effectiveness .
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| 4-(6-Methoxynaphthalen-2-yl)but-3-en-2-ol | MCF7 (breast cancer) | TBD |
| Similar Naphthalene Derivative | HCT116 (colon cancer) | 1.95 |
The mechanism by which 4-(6-Methoxynaphthalen-2-yl)but-3-en-2-ol exerts its biological effects may involve the inhibition of specific enzymes or receptors involved in cellular signaling pathways. Preliminary data suggest that it may interfere with cell cycle regulation and apoptosis in cancer cells .
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the methoxy group and the butenol moiety appears to enhance its interaction with biological targets. Variations in these groups can lead to significant changes in potency and selectivity against various pathogens or cancer cells .
Case Studies
- Anticancer Efficacy : A study highlighted the effectiveness of naphthalene derivatives in inhibiting tumor growth in xenograft models. The compound's ability to induce apoptosis was noted as a key mechanism .
- Antimicrobial Assessment : Another research effort focused on evaluating the antimicrobial efficacy against Gram-positive and Gram-negative bacteria, revealing that modifications to the naphthalene structure could enhance activity .
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 4-(6-Methoxynaphthalen-2-yl)but-3-en-2-ol?
- Methodological Answer : The compound can be synthesized via alkylation of 6-methoxynaphthalen-2-ol (precursor) using propargyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Subsequent hydrogenation or acid-catalyzed cyclization may yield the target enol structure. Reaction progress should be monitored via TLC (hexane:ethyl acetate, 9:1) and purified via column chromatography .
Q. Which spectroscopic techniques are critical for structural confirmation?
- Methodological Answer : High-resolution mass spectrometry (HR-MS) and ¹H/¹³C NMR are essential. For example, ¹H NMR in DMSO-d₆ can resolve olefinic protons (δ ~5.5–6.5 ppm), while HR-MS confirms molecular ion peaks (e.g., m/z 284.1070 for C₂₀H₁₄ON). FT-IR identifies hydroxyl (~3400 cm⁻¹) and conjugated alkene stretches (~1600 cm⁻¹) .
Q. How can researchers ensure purity during synthesis?
- Methodological Answer : Use recrystallization (ethanol or ethyl acetate/hexane) and validate purity via HPLC with UV detection (λ = 254 nm). Impurities like (E)-4-(6-methoxynaphthalen-2-yl)but-3-en-2-one (oxidation product) should be quantified using reference standards .
Advanced Research Questions
Q. How do computational methods aid in resolving spectral contradictions for this compound?
- Methodological Answer : Density functional theory (DFT) calculations predict vibrational frequencies (FT-IR/Raman) and NMR chemical shifts. Discrepancies between experimental and theoretical data may indicate stereochemical issues or solvent effects. Basis sets like B3LYP/6-311++G(d,p) are recommended for accuracy .
Q. What enzymatic pathways influence the stability of 4-(6-Methoxynaphthalen-2-yl)but-3-en-2-ol?
- Methodological Answer : CYP1A2 catalyzes oxidation of the allylic alcohol to 3-hydroxynabumetone. In vitro assays with liver microsomes and NADPH cofactors, followed by LC-MS analysis, can map metabolic pathways. Stabilize the compound by storing at -20°C under argon to prevent enzymatic degradation .
Q. How can stereochemical outcomes be controlled during synthesis?
- Methodological Answer : Asymmetric catalysis (e.g., chiral phosphate catalysts) can enforce enantioselectivity. For example, (S)-VAPOL hydrogen phosphate promotes stereocontrol in propargylation reactions. Monitor enantiomeric excess via chiral HPLC or polarimetry .
Q. What strategies mitigate ketonization during storage?
- Methodological Answer : Oxidation to the ketone impurity is minimized by storing under inert gas (N₂/Ar) with antioxidants (e.g., BHT). Periodic stability testing via ¹H NMR (monitoring carbonyl proton absence at δ ~2.5 ppm) ensures integrity .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or spectral data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
